molecular formula C20H17F2NO B5725238 N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline

N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline

Cat. No. B5725238
M. Wt: 325.4 g/mol
InChI Key: XEVRPFXVMLUSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications in various fields. This compound is a member of the anilines family, which are organic compounds that contain an amino group attached to an aromatic ring.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline is not fully understood, but it is believed to act by binding to specific receptors in the body. This binding can lead to changes in cellular signaling pathways, which can result in a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline in lab experiments is its unique chemical structure, which allows for the study of its potential applications in various fields of scientific research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline. One possible direction is to further study its potential use as a drug candidate. Another direction is to investigate its potential use in the development of new materials for use in electronic and optical devices. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline involves a series of steps that require careful attention to detail. The first step involves the reaction of 4-benzyloxybenzaldehyde with 3,4-difluoroaniline to form the corresponding imine. The second step involves the reduction of the imine to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the deprotection of the benzyl group using hydrogenation with palladium on carbon.

Scientific Research Applications

N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline has been shown to have potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. It has also been studied for its potential use in the development of new materials for use in electronic and optical devices.

properties

IUPAC Name

3,4-difluoro-N-[(4-phenylmethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO/c21-19-11-8-17(12-20(19)22)23-13-15-6-9-18(10-7-15)24-14-16-4-2-1-3-5-16/h1-12,23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVRPFXVMLUSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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